molecular formula C15H24Cl2N2 B1440717 1-(3-Piperidinylmethyl)-1,2,3,4-tetrahydroquinoline dihydrochloride CAS No. 1220021-34-0

1-(3-Piperidinylmethyl)-1,2,3,4-tetrahydroquinoline dihydrochloride

Cat. No. B1440717
CAS RN: 1220021-34-0
M. Wt: 303.3 g/mol
InChI Key: SWSOSHVKVANXIR-UHFFFAOYSA-N
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Description

Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

Piperidines are synthesized through various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The molecular structure of piperidine-containing compounds typically includes one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Chemical Reactions Analysis

Piperidines undergo various chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For example, “1-Methyl-4-(3-piperidinylMethyl)piperazine trihydrochloride” is a solid with a molecular weight of 306.70 .

Scientific Research Applications

Drug Design and Development

1-(3-Piperidinylmethyl)-1,2,3,4-tetrahydroquinoline dihydrochloride: is a piperidine derivative, which is a crucial building block in medicinal chemistry. Piperidine structures are found in more than twenty classes of pharmaceuticals, including alkaloids . This compound can be used in the synthesis of various biologically active molecules, particularly in the development of new therapeutic agents. Its role in drug design is significant due to the piperidine moiety’s presence in many drugs, contributing to their pharmacological activity.

Synthesis of Piperidine Derivatives

The compound serves as a starting material for the synthesis of a wide range of piperidine derivatives. These derivatives include substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . Such derivatives are essential for creating compounds with potential pharmacological properties, making this compound valuable in synthetic organic chemistry.

Biological Activity Studies

Piperidine derivatives exhibit a broad spectrum of biological activities. As such, 1-(3-Piperidinylmethyl)-1,2,3,4-tetrahydroquinoline dihydrochloride can be used in the biological evaluation of potential drugs. It can help in understanding the structure-activity relationship (SAR) of new compounds, which is crucial for optimizing their therapeutic efficacy .

Reference Standard for Pharmaceutical Testing

This compound can act as a reference standard in pharmaceutical testing. High-quality reference standards are vital for ensuring accurate results in various analytical procedures, such as chromatography and mass spectrometry, which are used to identify and quantify pharmaceuticals .

Mechanism of Action

The mechanism of action of piperidine derivatives can vary widely depending on the specific compound and its intended use. For example, Dipeptidyl Peptidase-4 (DPP4) inhibitors, which include piperidine derivatives, work by inhibiting the DPP4 enzyme, thereby increasing the levels of incretin hormones in the body and helping to control blood glucose levels .

Safety and Hazards

The safety and hazards associated with a specific compound depend on its properties and intended use. For example, the Material Safety Data Sheet (MSDS) for “1-(3-Piperidinylmethyl)-piperidine dihydrochloride” would provide detailed information about its potential hazards, safe handling procedures, and emergency response measures .

Future Directions

The future directions in the field of piperidine derivatives are likely to involve the development of new synthesis methods, the discovery of new pharmacological applications, and the ongoing evaluation of their biological activity .

properties

IUPAC Name

1-(piperidin-3-ylmethyl)-3,4-dihydro-2H-quinoline;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2.2ClH/c1-2-8-15-14(6-1)7-4-10-17(15)12-13-5-3-9-16-11-13;;/h1-2,6,8,13,16H,3-5,7,9-12H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWSOSHVKVANXIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CN2CCCC3=CC=CC=C32.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Piperidinylmethyl)-1,2,3,4-tetrahydroquinoline dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(3-Piperidinylmethyl)-1,2,3,4-tetrahydroquinoline dihydrochloride
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1-(3-Piperidinylmethyl)-1,2,3,4-tetrahydroquinoline dihydrochloride
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1-(3-Piperidinylmethyl)-1,2,3,4-tetrahydroquinoline dihydrochloride
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1-(3-Piperidinylmethyl)-1,2,3,4-tetrahydroquinoline dihydrochloride
Reactant of Route 6
1-(3-Piperidinylmethyl)-1,2,3,4-tetrahydroquinoline dihydrochloride

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